(2-甲氧基-5-硝基苯基)甲胺

描述

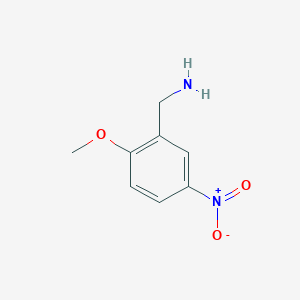

(2-Methoxy-5-nitrophenyl)methanamine is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Methoxy-5-nitrophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-5-nitrophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

恩他卡朋的合成

(2-甲氧基-5-硝基苯基)甲胺: 是恩他卡朋合成的前体,恩他卡朋是一种用于治疗帕金森病的药物 。该化合物经历亲核进攻,导致脱甲基化,这是恩他卡朋形成的关键步骤。这一过程突出了该化合物在药物化学中的作用,特别是在开发神经疾病治疗方法方面。

有机电子学

该化合物在有机电子学领域具有潜在的应用。 它可以用来从包含不同类型可消除基团的单一前体中创建聚[2-甲氧基-5-(2'-乙基己氧基)-对-亚苯基乙烯] (MEHPPV) 的双色图案化薄膜 。这展示了它在开发用于电子器件的先进材料方面的实用性。

材料表征

在材料科学中,(2-甲氧基-5-硝基苯基)甲胺可用于研究有机化合物的性质。 该化合物中芳香伯胺的存在在 FTIR 光谱中表现为明确的峰,这对理解化合物的结构和反应性至关重要 .

化学安全和操作

了解(2-甲氧基-5-硝基苯基)甲胺的安全特性对于其操作和储存至关重要。 它被归类为危险性声明,如 H302 和 H315,表明由于潜在的健康危害需要谨慎 。这些信息对于在实验室环境中使用该化合物的研究人员来说至关重要。

结核病和登革热研究

初步研究表明,(2-甲氧基-5-硝基苯基)甲胺的衍生物在体外对结核病 (TB) 和登革热具有活性 。这表明它有可能成为开发针对这些疾病的新治疗剂的起点。

晶体学和核磁共振研究

该化合物用于晶体学和核磁共振研究,以确定重要代谢物的晶体结构,例如恩他卡朋的 Z-异构体 。这些研究是药物设计和开发的基础,提供了对分子几何形状和相互作用的见解。

生物活性

(2-Methoxy-5-nitrophenyl)methanamine is a compound that has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and potential therapeutic applications.

The compound features a methoxy group and a nitro group on the phenyl ring, which are crucial for its biological activity. The substitution pattern influences its reactivity and interaction with biological molecules, making it a subject of interest in medicinal chemistry.

Enzyme Interactions

(2-Methoxy-5-nitrophenyl)methanamine acts as both a substrate and an inhibitor for various enzymes. Notably, it has been shown to inhibit the activity of certain kinases, which are critical in cell signaling pathways. This inhibition can lead to altered downstream signaling, affecting cellular responses such as proliferation and apoptosis.

Cellular Effects

The compound's influence on cellular processes includes modulation of gene expression related to oxidative stress and apoptosis. Studies indicate that it can alter metabolic pathways by interacting with metabolic enzymes, leading to changes in energy production and metabolite levels.

The mechanism through which (2-Methoxy-5-nitrophenyl)methanamine exerts its effects involves binding to specific proteins or enzymes. This binding can result in either activation or inhibition of these targets, depending on the context of the interaction. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules.

Dosage Effects

Research indicates that the biological effects of (2-Methoxy-5-nitrophenyl)methanamine are dose-dependent. At lower concentrations, it may exhibit minimal effects on cellular functions, while higher doses can lead to significant toxicological outcomes such as oxidative stress and inflammation.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its uptake into cells. Once inside, it is distributed across various cellular compartments where it can exert its biological effects. The localization is influenced by post-translational modifications that target the compound to specific organelles.

Research Applications

(2-Methoxy-5-nitrophenyl)methanamine has several applications in scientific research:

- Medicinal Chemistry : It is investigated as a potential therapeutic agent due to its enzyme inhibitory properties.

- Biological Studies : Used in studies examining protein interactions and enzyme inhibition.

- Industrial Applications : It serves as a precursor in the synthesis of dyes and other chemical products.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of (2-Methoxy-5-nitrophenyl)methanamine against various bacterial strains. The compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of related compounds have shown that modifications to the phenyl ring can enhance or diminish biological activity. For instance, derivatives with different substituents have been systematically evaluated for their ability to inhibit key enzymes involved in bacterial communication pathways .

Summary of Findings

| Property | Observation |

|---|---|

| Enzyme Interaction | Inhibits certain kinases; affects cell signaling |

| Cellular Effects | Modulates gene expression; alters metabolism |

| Mechanism of Action | Binds to proteins; reduces nitro group |

| Dosage Effects | Dose-dependent toxicity; minimal effects at low doses |

| Transport Mechanisms | Mediated by specific transporters |

| Applications | Medicinal chemistry; biological studies; industrial use |

属性

IUPAC Name |

(2-methoxy-5-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQPIGVESZOYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655389 | |

| Record name | 1-(2-Methoxy-5-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40896-72-8 | |

| Record name | 1-(2-Methoxy-5-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。